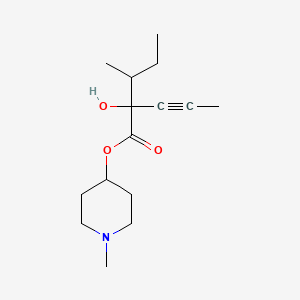
Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with a unique structure that includes a piperidyl ester group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps. One common method includes the esterification of 2-hydroxy-3-methyl-2-(1-propynyl)pentanoic acid with 1-methyl-4-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester
- 2-Hydroxy-3-methyl-2-(1-propynyl)valeric acid 1-methyl-4-piperidyl ester
Uniqueness
This compound is unique due to its specific ester group and the presence of a piperidyl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
102584-93-0 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-butan-2-yl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C15H25NO3/c1-5-9-15(18,12(3)6-2)14(17)19-13-7-10-16(4)11-8-13/h12-13,18H,6-8,10-11H2,1-4H3 |
InChI Key |
RCNMKPMLOOLTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C#CC)(C(=O)OC1CCN(CC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















